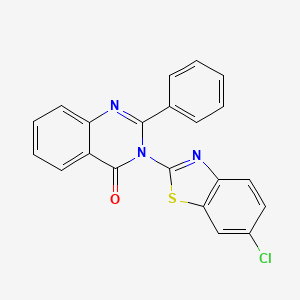
3-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-phenylquinazolin-4(3H)-one under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile. The mixture is subjected to sonication to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of certain enzymes involved in cancer cell proliferation and induces apoptosis by activating caspase pathways . In bacterial cells, it disrupts quorum sensing pathways, thereby inhibiting biofilm formation and virulence production .
Comparison with Similar Compounds
3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can be compared with other benzothiazole derivatives such as:
2-amino-6-chlorobenzothiazole: Known for its anticancer and antibacterial properties.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits significant anticancer activity.
2-oxo-2-substituted-phenylethan-1-yl derivatives: Potent quorum sensing inhibitors of Gram-negative bacteria.
The uniqueness of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one lies in its combined anticancer, antibacterial, and anti-inflammatory properties, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
82450-44-0 |
|---|---|
Molecular Formula |
C21H12ClN3OS |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12ClN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
InChI Key |
UHKHRFFXNQUYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
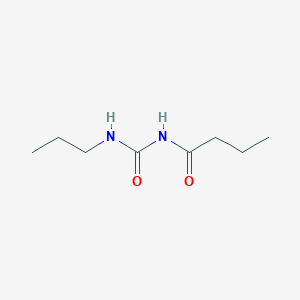
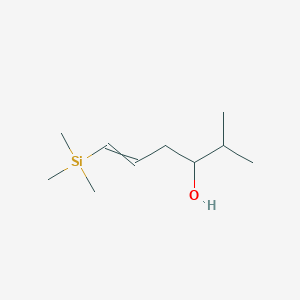
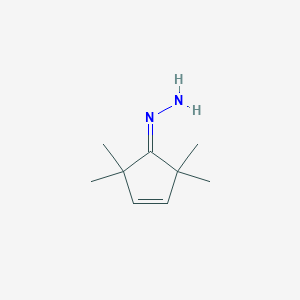
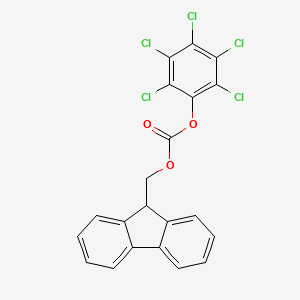
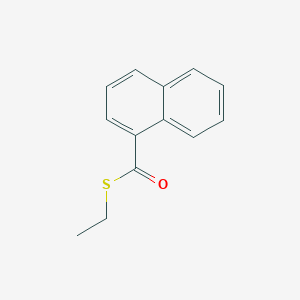
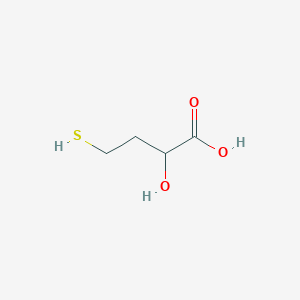
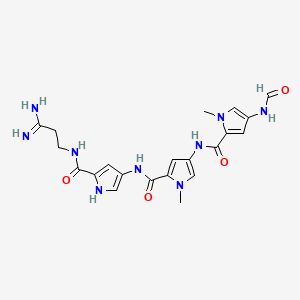
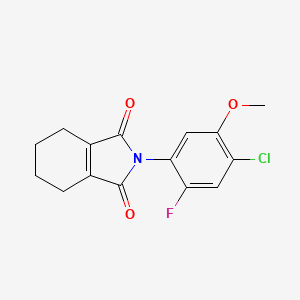

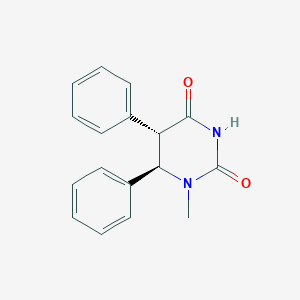
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
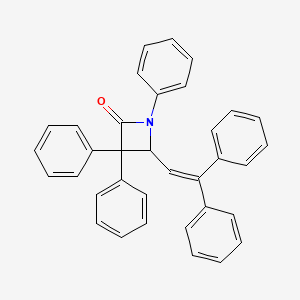
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
